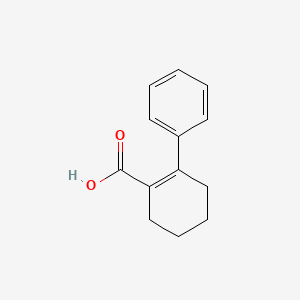

2-Phenylcyclohex-1-ene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDFYCJQRZZRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108299-04-3 | |

| Record name | 2-phenylcyclohex-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Phenylcyclohex 1 Ene 1 Carboxylic Acid

Retrosynthetic Analysis Strategies for the Phenylcyclohexenecarboxylic Acid Core

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. For 2-phenylcyclohex-1-ene-1-carboxylic acid, several logical disconnections can be proposed, each suggesting a different forward synthetic strategy.

C(1)-C(2) and C(1)-COOH Disconnection (Condensation Route): A primary strategy involves a disconnection across the double bond, tracing the molecule back to cyclohexanone and a phenylacetic acid derivative. This pathway relies on a condensation reaction to form the crucial carbon-carbon double bond. The carboxylic acid can be introduced directly if phenylacetic acid is used, or the synthesis can proceed via phenylacetonitrile, where the nitrile group is a synthetic equivalent of a carboxylic acid, requiring a final hydrolysis step. This is often a robust and direct approach.

Cyclohexene (B86901) Ring Disconnection (Cycloaddition Route): The six-membered ring itself can be disconnected according to the logic of a [4+2] cycloaddition, or Diels-Alder reaction. This would involve a conjugated diene and a substituted alkene (a dienophile). A plausible diene would be a 1-phenyl-1,3-butadiene, and the dienophile would need to be an acrylic acid derivative. This approach is powerful for ring formation but requires careful consideration of regiochemistry to ensure the substituents are in the correct final positions.

C(1)-COOH Disconnection (Organometallic Route): The carboxylic acid group is a prime candidate for disconnection. This suggests a precursor molecule, such as 1-halo-2-phenylcyclohexene, which can be converted into an organometallic reagent (like a Grignard reagent). This nucleophilic intermediate can then react with carbon dioxide as an electrophile to form the desired carboxylic acid. This method is highly effective for installing the carboxyl group at a late stage in the synthesis.

Classical and Established Synthetic Routes

Based on the retrosynthetic strategies, several classical synthetic routes can be devised to assemble this compound.

Condensation reactions are a cornerstone of carbon-carbon bond formation. The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a ketone, is a particularly relevant strategy.

One established method involves the base-catalyzed condensation of phenylacetonitrile with cyclohexanone. google.com This reaction forms 2-cyclohexylidene-2-phenylacetonitrile. The exocyclic double bond in this intermediate is in conjugation with both the phenyl ring and the nitrile, but for the synthesis of the target molecule, an isomerization to the endocyclic position would be required, followed by hydrolysis of the nitrile. A more direct approach is the Knoevenagel-Doebner modification, which can use phenylacetic acid directly with cyclohexanone in the presence of a base like pyridine or piperidine, often leading to the desired product through a tandem condensation and decarboxylation sequence if a malonic acid derivative is used. The reaction between phenylacetonitrile and cyclohexanone is a common method for producing related structures. google.comgoogle.com

Table 1: Overview of Condensation-Based Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Phenylacetonitrile, Cyclohexanone | Base (e.g., KOH, Sodium ethoxide) | 2-Cyclohexylidene-2-phenylacetonitrile | Forms the C-C skeleton and a nitrile precursor. google.com |

| 2 | 2-Cyclohexylidene-2-phenylacetonitrile | Acid or Base | 2-Phenylcyclohex-1-ene-1-carbonitrile | Isomerization of the double bond. |

The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereochemical control. wikipedia.org It involves the reaction of a conjugated diene with a dienophile to create a cyclohexene derivative. wikipedia.orgresearchgate.net

To synthesize the this compound core, a hypothetical Diels-Alder reaction could be proposed between 1-phenyl-1,3-butadiene (the diene) and an acrylate derivative (the dienophile), such as ethyl acrylate. However, this specific reaction would yield ethyl 4-phenylcyclohex-3-ene-1-carboxylate. Achieving the desired 1,2-substitution pattern directly is challenging due to the regiochemical rules of the Diels-Alder reaction. A more complex, multi-step sequence would be necessary, potentially involving a dienophile with a masked functional group or subsequent rearrangement/isomerization steps to move the double bond and phenyl group into the correct positions. This makes the Diels-Alder approach powerful for general cyclohexene synthesis but less direct for this specific substitution pattern. wikipedia.orggoogle.com

Molecular rearrangements are reactions that alter the carbon skeleton of a molecule, often driven by the formation of a more stable intermediate, such as a more substituted carbocation. wikipedia.orgmasterorganicchemistry.com While no standard named rearrangement directly yields this compound, theoretical pathways can be considered.

For instance, a pinacol-type rearrangement of a suitably substituted 1,2-cyclohexanediol could potentially lead to a 2-phenylcyclohexanone derivative, which could then be further functionalized. Another possibility involves acid-catalyzed isomerization of a different phenylcyclohexenecarboxylic acid isomer. For example, if a synthesis yielded 2-phenylcyclohex-2-enecarboxylic acid, it might be possible under certain conditions to achieve an equilibrium that includes the desired, more substituted (and potentially more thermodynamically stable) this compound isomer. researchgate.net Sigmatropic rearrangements, such as the oxy-Cope rearrangement, have been used to create complex cyclohexenone carboxylic acids, demonstrating that such skeletal reorganizations are feasible for related structures. nih.govwiley-vch.de

One of the most reliable methods for preparing carboxylic acids is the carboxylation of an organometallic compound, particularly a Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com This process involves the reaction of the Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup. google.comresearchgate.net

This strategy for synthesizing this compound would proceed in several steps:

Preparation of a Precursor: A suitable precursor, 1-bromo-2-phenylcyclohexene, would be synthesized. This could be achieved from 2-phenylcyclohexanone via reduction to the alcohol, dehydration to 2-phenylcyclohexene, and subsequent allylic bromination or addition/elimination sequences.

Formation of the Grignard Reagent: The 1-bromo-2-phenylcyclohexene would be treated with magnesium metal in an ether solvent (like diethyl ether or THF) to form the vinyl Grignard reagent, 1-(magnesiobromo)-2-phenylcyclohexene.

Carboxylation: The Grignard reagent solution would then be added to crushed dry ice (solid CO₂) or have CO₂ gas bubbled through it. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

Acidification: The final step is the addition of an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.

This method is advantageous as it builds the carboxylic acid functionality directly onto a pre-formed phenylcyclohexene skeleton.

In many synthetic sequences, it is often more convenient to synthesize an ester derivative of the target carboxylic acid. Esters can serve as protecting groups, improve solubility, or be the direct product of a reaction (e.g., a Diels-Alder reaction with an acrylate dienophile). The final step in such a synthesis is the hydrolysis of the ester to the free carboxylic acid.

Ester hydrolysis can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The ester is heated with a dilute aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using a large excess of water drives the equilibrium toward the formation of the carboxylic acid and the corresponding alcohol.

Base-Promoted Hydrolysis (Saponification): This is often the preferred method as it is an irreversible reaction. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the sodium or potassium salt of the carboxylic acid and the alcohol. A subsequent acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.

Oxidation of Alkenes and Alcohols to Carboxylic Acids

The oxidation of precursor molecules, specifically corresponding alkenes and alcohols, represents a fundamental approach to the synthesis of carboxylic acids. In the context of this compound, this can be envisioned through the oxidation of a precursor such as (2-phenylcyclohex-1-en-1-yl)methanol or 2-phenylcyclohex-1-ene-1-carbaldehyde.

Generally, the oxidation of primary alcohols to carboxylic acids can be accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) organic-chemistry.orgyoutube.com. Milder conditions, for instance using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite, can also effect this transformation, often with higher selectivity and under less harsh conditions. Similarly, aldehydes are readily oxidized to carboxylic acids using a range of oxidants, including potassium permanganate, chromium trioxide, and even molecular oxygen under certain catalytic conditions.

A related transformation is the oxidative cleavage of a 1,2-diol. For instance, the dihydroxylation of 1-phenylcyclohexene followed by oxidative cleavage could potentially lead to a dicarboxylic acid, though this is a more indirect route to the target molecule.

Modern Catalytic and Advanced Synthetic Approaches

Modern synthetic chemistry offers a range of sophisticated catalytic methods that can be applied to the synthesis of complex molecules like this compound, often with high degrees of control over stereochemistry.

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound could potentially be achieved through several palladium-catalyzed pathways. One hypothetical route is the carbonylation of a suitable precursor. For example, the palladium-catalyzed carbonylation of a vinyl halide or triflate, such as 1-bromo-2-phenylcyclohex-1-ene, in the presence of carbon monoxide and a suitable nucleophile could introduce the carboxylic acid moiety. These reactions often employ a palladium(0) catalyst, phosphine ligands, and a base.

Another approach could involve a Heck reaction, which typically couples an organohalide with an alkene. While a direct Heck reaction to form the target molecule is not straightforward, related palladium-catalyzed cyclization reactions of dienallenes have been shown to produce substituted cyclohexene derivatives, demonstrating the utility of palladium in constructing the core cyclic structure.

The following table summarizes general conditions for palladium-catalyzed carbonylation reactions, which could be adapted for the synthesis of the target compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Toluene | 100-150 |

| Pd₂(dba)₃ | dppf | NaOAc | Dioxane | 80-110 |

This table represents typical conditions for palladium-catalyzed carbonylation reactions and would require optimization for the specific synthesis of this compound.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. For the stereocontrolled synthesis of derivatives of this compound, organocatalytic methods could be employed to establish chirality. For instance, an asymmetric Michael addition of a nucleophile to a precursor containing the 2-phenylcyclohexene scaffold could be catalyzed by a chiral amine or a chiral phosphoric acid to set a stereocenter with high enantioselectivity.

While specific applications of organocatalysis for the direct synthesis of chiral this compound are not extensively documented, the principles of enantioselective organocatalysis are well-established for the formation of chiral cyclohexene rings and related structures. These methods often provide access to enantiomerically enriched products that can be further elaborated to the target carboxylic acid.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. For the preparation of enantiomerically pure derivatives of this compound, biocatalytic methods such as enzymatic kinetic resolution are highly valuable.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, a racemic ester of this compound could be subjected to hydrolysis catalyzed by a lipase. The lipase would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. Subsequent separation would provide both the enantiomerically enriched carboxylic acid and the ester, which can then be hydrolyzed to the other enantiomer of the carboxylic acid. Lipases are commonly employed for such resolutions due to their broad substrate scope and availability.

The following table illustrates a hypothetical biocatalytic kinetic resolution of a racemic ester of this compound.

| Enzyme | Substrate | Reaction | Product 1 | Product 2 |

| Lipase | Racemic methyl 2-phenylcyclohex-1-ene-1-carboxylate | Hydrolysis | (R)-2-Phenylcyclohex-1-ene-1-carboxylic acid | (S)-Methyl 2-phenylcyclohex-1-ene-1-carboxylate |

This is a representative example; the specific enantioselectivity would depend on the chosen lipase and reaction conditions.

Recent advances in catalysis have led to the development of ligand-enabled dehydrogenation reactions for the synthesis of unsaturated carboxylic acids. While much of the research has focused on the formation of β,γ-unsaturated carboxylic acids from their saturated counterparts, the principles of C-H activation and subsequent elimination are relevant.

The synthesis of this compound, an α,β-unsaturated acid, from 2-phenylcyclohexanecarboxylic acid would require an α,β-dehydrogenation. Palladium-catalyzed dehydrogenation reactions, often directed by a coordinating group, have been developed for this purpose. The choice of ligand is crucial in these transformations to control the regioselectivity of the C-H activation and to prevent side reactions. While specific examples for the dehydrogenation of 2-phenylcyclohexanecarboxylic acid are not prominent in the literature, this remains a plausible and modern approach to the target molecule.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives of this compound

The synthesis of specific stereoisomers of derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies can be employed for the enantioselective synthesis of chiral derivatives. As mentioned previously, organocatalysis and biocatalysis are powerful tools. An alternative approach involves the use of a chiral auxiliary. A prochiral precursor can be reacted with a chiral auxiliary to form diastereomers, which can then be separated. Subsequent reaction to form the cyclohexene ring or introduce the carboxylic acid, followed by removal of the auxiliary, would yield the enantiomerically enriched product.

Furthermore, asymmetric transition metal catalysis can be employed. For example, a palladium-catalyzed cyclization or coupling reaction could be rendered enantioselective by the use of a chiral ligand. These ligands coordinate to the metal center and create a chiral environment, influencing the stereochemical outcome of the reaction. While specific protocols for the enantioselective synthesis of this compound are not widely reported, the application of these established asymmetric methodologies provides a clear pathway for accessing its chiral derivatives. A notable related example is the lipase-catalyzed kinetic resolution of trans-2-phenylcyclohexanol, which allows for the preparation of both enantiomers of this chiral alcohol, a potential precursor for further synthetic transformations. orgsyn.org

Iii. Reactivity and Chemical Transformations of 2 Phenylcyclohex 1 Ene 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including nucleophilic acyl substitution, reduction, and decarboxylation.

Esterification, Amidation, and Anhydride Formation

Esterification: 2-Phenylcyclohex-1-ene-1-carboxylic acid can be converted to its corresponding esters through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. mdpi.comkhanacademy.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. khanacademy.orglibretexts.org The equilibrium of this reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. mdpi.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with amines is generally slow due to the formation of a stable ammonium carboxylate salt. nih.gov Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive derivative like an acyl chloride. nih.gov Alternatively, activating the carboxylic acid with thionyl chloride followed by the addition of an amine provides a one-pot synthesis of the corresponding amide. google.com

Anhydride Formation: Symmetrical anhydrides of this compound can be synthesized through the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide or by heating. organicchemistrytutor.comorganic-chemistry.org A more common laboratory-scale synthesis involves the reaction of the carboxylic acid with a more reactive acylating agent, such as an acyl chloride. masterorganicchemistry.com For instance, reacting 2-phenylcyclohex-1-ene-1-carbonyl chloride with the sodium salt of this compound would yield the symmetrical anhydride.

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) or Acyl Chloride | Amide |

| Anhydride Formation | Dehydrating Agent (e.g., P₂O₅) or Acyl Chloride | Anhydride |

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-phenylcyclohex-1-en-1-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. youtube.comyoutube.comyoutube.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgyoutube.com The reaction with LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to afford the primary alcohol. youtube.comic.ac.uk It is important to note that LiAlH₄ can also reduce other functional groups, but typically does not reduce isolated carbon-carbon double bonds. libretexts.org

The resulting primary alcohol, (2-phenylcyclohex-1-en-1-yl)methanol, can undergo further transformations characteristic of alcohols, such as oxidation back to the carboxylic acid or to the corresponding aldehyde, esterification, or conversion to an alkyl halide.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (2-phenylcyclohex-1-en-1-yl)methanol |

| Sodium Borohydride (NaBH₄) | No reaction |

Decarboxylation Pathways and Mechanistic Considerations

As an α,β-unsaturated carboxylic acid, this compound can undergo decarboxylation, the loss of carbon dioxide, under certain conditions. The decarboxylation of α,β-unsaturated acids is not as facile as that of β-keto acids and often requires more forcing conditions, such as high temperatures (pyrolysis) or the presence of a catalyst. youtube.com

The mechanism of thermal decarboxylation can proceed through different pathways. One proposed mechanism involves the isomerization of the α,β-unsaturated acid to the β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids. youtube.comyoutube.com Another possibility is an acid-catalyzed decarboxylation, where protonation of the double bond leads to a carbocation intermediate that is stabilized by the phenyl group. Subsequent loss of CO₂ and a proton yields the corresponding alkene, 1-phenylcyclohexene. youtube.com The stability of this potential carbocation at the β-position, due to resonance with the phenyl group, would facilitate this pathway. youtube.com Palladium-catalyzed reactions have also been shown to promote the decarboxylation of cyclohexene (B86901) carboxylic acids, particularly when aromatization provides a driving force. nih.govresearchgate.net

Formation of Acyl Halides and other Carboxylic Acid Derivatives

This compound can be readily converted to its corresponding acyl halide, a more reactive carboxylic acid derivative. The most common method for the synthesis of the acyl chloride, 2-phenylcyclohex-1-ene-1-carbonyl chloride, is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). youtube.comresearchgate.netimperial.ac.uk This reaction is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. libretexts.org Other reagents such as oxalyl chloride and phosphorus pentachloride can also be employed. masterorganicchemistry.com

The resulting acyl chloride is a versatile intermediate for the synthesis of other carboxylic acid derivatives. For example, it can react with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides, often under milder conditions and in higher yields than the direct reactions with the carboxylic acid. organicchemistrytutor.com

Reactions Involving the Phenyl Aromatic Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The substituent on the phenyl ring is an alkyl-type group (the cyclohexenyl moiety) which is generally considered to be an activating group and an ortho-, para-director for electrophilic aromatic substitution. organicchemistrytutor.comnih.gov This directing effect is due to the electron-donating nature of alkyl groups through hyperconjugation and inductive effects, which stabilize the arenium ion intermediate formed during the substitution at the ortho and para positions. nih.gov The carboxylic acid group on the cyclohexene ring is electron-withdrawing, but its effect on the aromatic ring is transmitted through the sigma bonds of the cyclohexene ring and is therefore relatively weak.

Therefore, reactions such as nitration (with a mixture of nitric and sulfuric acid), halogenation (with a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. mdpi.commasterorganicchemistry.com Steric hindrance from the bulky cyclohexenyl group might favor substitution at the less hindered para position over the ortho positions. nih.gov It is important to note that strongly acidic conditions required for some electrophilic aromatic substitutions, such as Friedel-Crafts reactions, might lead to side reactions involving the carboxylic acid group or the double bond. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Positions

The phenyl group of this compound, if appropriately functionalized (e.g., with a halide), can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. hud.ac.ukchemie-brunschwig.ch The primary types of cross-coupling reactions applicable include the Suzuki-Miyaura, Mizoroki-Heck, and Negishi reactions. hud.ac.ukchemie-brunschwig.ch

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate. chemie-brunschwig.ch For this to occur on the phenyl ring of the target molecule, a halogen substituent would be required on the phenyl group. The reaction is valued for its mild conditions and the low toxicity of the boron reagents. chemie-brunschwig.ch

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. chemie-brunschwig.ch This reaction could be used to further functionalize a halogenated version of the title compound by adding a new alkenyl group to the phenyl ring. A key advantage of the Heck reaction is its tolerance for a wide array of functional groups, including carboxylic acids. chemie-brunschwig.ch

The Negishi cross-coupling reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. chemie-brunschwig.ch This method offers high reactivity and stereoselectivity. chemie-brunschwig.ch

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent (or migratory insertion in the Heck reaction), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. hud.ac.ukchemie-brunschwig.ch

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-X + R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-R |

| Mizoroki-Heck | Aryl-X + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Alkene |

| Negishi | Aryl-X + R-ZnX | Pd(PPh₃)₄ | Aryl-R |

Note: Aryl-X refers to a halogenated derivative of the phenyl group in this compound.

Reactions Involving the Cyclohexene Double Bond

The olefinic bond within the cyclohexene ring is a site of high electron density, making it susceptible to a variety of addition and cleavage reactions.

The double bond of this compound can readily undergo electrophilic addition reactions. The presence of the carboxylic acid and phenyl groups can influence the regioselectivity and stereoselectivity of these additions.

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) typically results in the anti-addition of two halogen atoms across the double bond, yielding a dihalogenated cyclohexane (B81311) derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents. However, the electronic effects of the phenyl and carboxyl groups can influence this outcome.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide (an oxirane ring) across the former double bond.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through the opening of an epoxide intermediate for anti-dihydroxylation. Cold, dilute potassium permanganate (KMnO₄) can also be used for syn-dihydroxylation.

Table 2: Electrophilic Addition Reactions of the Cyclohexene Double Bond

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Halogenation | Br₂, Cl₂ | Dihalide |

| Hydrohalogenation | HBr, HCl | Halohydrin or Halide |

| Epoxidation | m-CPBA | Epoxide |

| syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ or Cold, dilute KMnO₄ | cis-Diol |

| anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | trans-Diol |

The double bond in the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. The most common catalysts for this transformation are palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). The reaction is generally highly efficient and selective for the alkene, leaving the carboxylic acid and the aromatic phenyl ring intact. The result of this process is the formation of 2-phenylcyclohexanecarboxylic acid. lookchem.com The hydrogen atoms typically add to the same face of the double bond, a process known as syn-addition.

Table 3: Catalytic Hydrogenation of the Cyclohexene Ring

| Catalyst | Conditions | Product |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, pressure, solvent (e.g., ethanol) | 2-Phenylcyclohexanecarboxylic acid |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, pressure, solvent (e.g., acetic acid) | 2-Phenylcyclohexanecarboxylic acid |

| Raney Nickel | H₂ gas, pressure, solvent (e.g., ethanol) | 2-Phenylcyclohexanecarboxylic acid |

Strong oxidizing agents can cleave the carbon-carbon double bond of the cyclohexene ring, leading to ring-opening.

Ozonolysis: This reaction involves treating the compound with ozone (O₃) followed by a workup step. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield two carbonyl groups (aldehydes or ketones). An oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids.

Permanganate Oxidation: Reaction with hot, acidic potassium permanganate (KMnO₄) will also cleave the double bond and oxidize the resulting carbons to their highest oxidation state. This process breaks open the cyclohexene ring to form a linear dicarboxylic acid. Given the structure of the starting material, this cleavage would result in a complex keto-dicarboxylic acid derivative.

Table 4: Oxidative Cleavage of the Cyclohexene Double Bond

| Reagent(s) | Workup | Product Type |

|---|---|---|

| 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Reductive | Aldehyde/Ketone containing products |

| 1. O₃, 2. H₂O₂ | Oxidative | Carboxylic acid/Ketone containing products |

| Hot, acidic KMnO₄ | Oxidative | Dicarboxylic acid (ring-opened) |

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. mdpi.com In the functionalization of the double bond of this compound, the existing substituents play a crucial directing role.

Regioselectivity: The electron-withdrawing carboxylic acid group at C1 and the phenyl group at C2 significantly polarize the double bond. In electrophilic additions, the attacking electrophile will preferentially bond to the carbon atom that leads to the more stable carbocation intermediate. The stability of this intermediate is influenced by the electronic and steric effects of both the phenyl and carboxyl groups.

Stereoselectivity: The bulky phenyl and carboxylic acid groups can sterically hinder one face of the cyclohexene ring. This can lead to a preference for reagents to attack from the less hindered face, resulting in diastereoselective product formation. For example, in epoxidation or hydrogenation, the reagent may preferentially add to the face opposite the larger substituent, leading to a specific stereoisomer.

Mechanistic Investigations of Reaction Pathways

The mechanisms for the reactions of this compound are generally well-understood from studies of analogous systems.

Palladium-Catalyzed Cross-Coupling: The mechanism proceeds through a catalytic cycle involving a palladium(0) species. chemie-brunschwig.ch The key steps are the oxidative addition of an aryl halide to the palladium center to form a Pd(II) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. chemie-brunschwig.ch

Electrophilic Addition: The mechanism typically involves the initial attack of the electron-rich double bond on an electrophile (E⁺). This forms a carbocation intermediate (or a cyclic intermediate like a bromonium ion in halogenation). A nucleophile (Nu⁻) then attacks the intermediate to form the final addition product. The regiochemistry is determined by the stability of the carbocation, while the stereochemistry (e.g., syn vs. anti addition) is determined by the nature of the intermediate.

Oxidative Cleavage: With reagents like permanganate or ozone, the mechanism involves the formation of a cyclic intermediate. For permanganate, a cyclic manganate ester is formed, which then breaks down to yield carbonyl compounds. In ozonolysis, a primary ozonide (molozonide) is initially formed, which rearranges to a more stable secondary ozonide. This ozonide is then cleaved during the workup step.

While these general mechanisms apply, specific computational and experimental studies on this compound would be required to elucidate the precise transition states and reaction kinetics influenced by its unique substitution pattern.

Kinetic Studies and Reaction Rate Analysis

The reactivity of this compound has been quantitatively assessed through kinetic studies of its reaction with diazodiphenylmethane (B31153) (DDM). This reaction, which typically follows second-order kinetics, serves as a model for understanding the structural and environmental factors influencing the reactivity of α,β-unsaturated carboxylic acids. bg.ac.rssemanticscholar.org The rate-determining step in both protic and aprotic solvents is the transfer of a proton from the carboxylic acid to DDM, which forms a diphenylmethanediazonium-carboxylate ion-pair intermediate. bg.ac.rs This ion-pair then rapidly reacts to form the corresponding ester. bg.ac.rs

The second-order rate constants for the reaction of 2-phenylcyclohex-1-enylcarboxylic acid with DDM have been determined in various solvents at 30°C. bg.ac.rsresearchgate.net These studies reveal how the structure of the acid and the nature of the solvent environment modulate the reaction rate. For comparison, the rate constants of related acids, such as 2-methylcyclohex-1-enylcarboxylic acid, have also been investigated under identical conditions. bg.ac.rs

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Substituted Cyclohex-1-enylcarboxylic Acids with Diazodiphenylmethane (DDM) in Various Solvents at 30°C bg.ac.rs

| Solvent | 2-Phenylcyclohex-1-enylcarboxylic acid k₂ (dm³ mol⁻¹ min⁻¹) | 2-Methylcyclohex-1-enylcarboxylic acid k₂ (dm³ mol⁻¹ min⁻¹) |

| Protic Solvents | ||

| Methanol | 0.655 | 0.762 |

| Ethanol | 0.221 | 0.264 |

| 1-Propanol | 0.254 | 0.305 |

| 2-Propanol | 0.128 | 0.145 |

| 1-Butanol | 0.211 | 0.238 |

| tert-Butanol | 0.040 | 0.042 |

| Ethylene glycol | 1.421 | 1.631 |

| Aprotic Solvents | ||

| Acetonitrile | 0.448 | 0.410 |

| Nitromethane | 0.511 | 0.455 |

| Acetone | 0.265 | 0.250 |

| Ethyl acetate | 0.165 | 0.155 |

| Diethyl ether | 0.095 | 0.088 |

| Dioxane | 0.150 | 0.141 |

| Tetrahydrofuran | 0.195 | 0.180 |

Note: This table is interactive and can be sorted by column.

Solvent Effects on Reactivity and Reaction Mechanisms

The solvent plays a critical role in the reaction of this compound with DDM, with reaction rates being notably slower in aprotic solvents compared to protic ones. bg.ac.rs This observation is consistent with the proposed mechanism where a proton transfer is the rate-determining step. bg.ac.rs The influence of the solvent on the reaction rate can be analyzed by considering several properties: the solvent's dielectric behavior, which facilitates charge separation in the transition state, and its ability to act as a hydrogen bond donor (HBD) or acceptor (HBA). bg.ac.rssemanticscholar.org

log k = log k₀ + sπ* + aα + bβ semanticscholar.org

Transition State Analysis and Energy Relationships

The solvent's influence on reactivity is best understood by analyzing its effect on the energies of the initial state (reactants) and the transition state. bg.ac.rsdoaj.org The rate of the reaction is determined by the free energy of activation, which is the difference in energy between the transition state and the initial state. Solvents can alter this energy gap by differentially solvating the two states. bg.ac.rs

For the reaction of this compound with DDM, the mechanism involves a proton transfer leading to a charge-separated transition state. bg.ac.rs Solvents with higher polarity can better stabilize this polar transition state, thereby lowering the activation energy and increasing the reaction rate. semanticscholar.org This is reflected in the positive coefficient for the solvent polarity parameter (π*) in the Kamlet-Taft correlation. semanticscholar.org

Conversely, solvent effects that stabilize the initial state more than the transition state will decrease the reaction rate. As noted, the hydrogen bond acceptor (HBA) basicity of aprotic solvents stabilizes the carboxylic acid group in its ground state, making it a less effective proton donor and increasing the activation energy. semanticscholar.org Semiempirical energy calculations can be used to model the geometries of the reactants and the transition state, providing insight into how structural features, such as the phenyl group at the 2-position, affect the energy landscape of the reaction. bg.ac.rsresearchgate.net

Acid-Base Properties and pKa Determination of α,β-Unsaturated Cyclic Carboxylic Acids

The acidity of these compounds is influenced by the electronic effect of the α,β-double bond, which is conjugated with the carboxylic group. bg.ac.rs The pKa values of protonated α,β-unsaturated cyclic carboxylic acids have been determined spectrophotometrically to understand the effect of ring size and substitution on acidity. cdnsciencepub.comcdnsciencepub.com It has been observed that protonated cyclic acids are generally weaker acids than their corresponding acyclic counterparts. cdnsciencepub.comcdnsciencepub.com Several factors, including steric inhibition of resonance and the ease of placing a double bond exocyclic to the ring system, are considered to explain these differences in acid strength. cdnsciencepub.comcdnsciencepub.com

Table 2: pKa Values of Selected Protonated α,β-Unsaturated Carboxylic Acids cdnsciencepub.comcdnsciencepub.com

| Compound | pKa |

| Tiglic acid | -4.08 |

| Cyclopentene carboxylic acid | -4.05 |

| Cyclohexene carboxylic acid | -3.88 |

| Cycloheptene carboxylic acid | -3.84 |

| Crotonic acid | -3.94 |

Note: This table is interactive and can be sorted by column.

These data illustrate the subtle electronic and structural effects that determine the acidity within this class of molecules. The presence of a phenyl group at the α-position in this compound would be expected to further influence its pKa through inductive and resonance effects.

Iv. Spectroscopic Characterization Techniques for Structural Elucidation of 2 Phenylcyclohex 1 Ene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-phenylcyclohex-1-ene-1-carboxylic acid, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, the protons can be categorized into three main regions: aromatic, aliphatic, and the carboxylic acid proton. Due to the substitution pattern at the double bond (C1 and C2 are fully substituted), there are no vinylic protons.

Carboxylic Acid Proton (-COOH): A characteristic singlet is expected at the far downfield region of the spectrum, typically between 10.0 and 13.2 ppm. shimadzu.com This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

Aromatic Protons (C₆H₅-): The five protons of the phenyl group will appear in the aromatic region, generally between 6.5 and 8.5 ppm. shimadzu.comdocbrown.info They often present as a complex multiplet resulting from coupling between the ortho, meta, and para protons.

Aliphatic Protons (-CH₂-): The cyclohexene (B86901) ring contains four methylene (B1212753) groups (C3, C4, C5, C6), accounting for eight aliphatic protons. These protons are expected to resonate in the upfield region of the spectrum.

The protons on C3 and C6 are allylic, meaning they are adjacent to the double bond, and will be deshielded compared to other aliphatic protons, likely appearing in the 2.0-3.0 ppm range.

The protons on C4 and C5 are further from the deshielding groups (phenyl, carboxyl, and double bond) and would therefore appear further upfield, typically in the 1.2-1.8 ppm range. docbrown.info Each of these methylene groups would likely appear as a complex multiplet due to coupling with adjacent protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Singlet (s) |

| Aromatic (Ar-H) | 6.5 - 8.5 | Multiplet (m) |

| Allylic (-CH₂- at C3, C6) | 2.0 - 3.0 | Multiplet (m) |

| Aliphatic (-CH₂- at C4, C5) | 1.2 - 1.8 | Multiplet (m) |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show 13 distinct signals, corresponding to the 13 carbon atoms.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and appears far downfield, typically in the range of 165-185 ppm. masterorganicchemistry.com

Olefinic and Aromatic Carbons: The two carbons of the cyclohexene double bond (C1 and C2) and the six carbons of the phenyl ring are sp²-hybridized and resonate in the 100-150 ppm region. libretexts.org The quaternary carbons (C1, C2, and the ipso-carbon of the phenyl ring) will generally have weaker signals than the protonated aromatic carbons.

Aliphatic Carbons (-CH₂-): The four sp³-hybridized methylene carbons of the cyclohexene ring (C3, C4, C5, C6) will appear in the upfield region, typically between 20 and 40 ppm. libretexts.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 185 |

| Aromatic/Olefinic (sp²) | 100 - 150 |

| Aliphatic (sp³) | 20 - 40 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). researchgate.net For this molecule, COSY would be crucial for establishing the sequence of the methylene groups in the cyclohexene ring, showing correlations between the protons on C3 and C4, C4 and C5, and C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link each aliphatic proton signal (from C3, C4, C5, C6) and each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. researchgate.net This is particularly vital for identifying the quaternary carbons, which are invisible in the HSQC spectrum. Key HMBC correlations would include:

Correlations from the allylic protons on C3 and C6 to the olefinic carbons C1 and C2.

Correlations from the allylic protons on C6 to the aromatic carbons of the phenyl ring.

Correlations from the allylic protons on C3 to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY can provide insights into the stereochemistry and preferred conformation of the molecule, for instance, by showing spatial proximity between the protons on C6 of the cyclohexene ring and the ortho-protons of the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the sp² C-H stretches of the aromatic ring. Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the sp³ C-H stretches of the aliphatic methylene groups.

C=O Stretch (Carbonyl): A very strong and sharp absorption band is expected for the carbonyl group. Because it is conjugated with the C=C double bond, its frequency is lowered and would typically appear around 1710-1690 cm⁻¹.

C=C Stretches: Medium intensity bands for the C=C stretching of the cyclohexene ring and the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad, strong) |

| Aromatic | C-H Stretch | ~3030 (weak) |

| Aliphatic | C-H Stretch | 2960 - 2850 (strong) |

| Carboxylic Acid | C=O Stretch | 1710 - 1690 (strong, sharp) |

| Alkene/Aromatic | C=C Stretch | 1600 - 1450 (medium) |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 (strong) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of the molecular weight and formula, and offering insights into the structure through fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₄O₂. Its monoisotopic mass is approximately 202.10 Da. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 202. The fragmentation of the molecular ion is governed by the stability of the resulting cations and neutral radicals. Key fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group or parts of it.

[M - OH]⁺: Loss of a hydroxyl radical (17 Da) would result in a peak at m/z = 185.

[M - COOH]⁺: Loss of the entire carboxyl group as a radical (45 Da) is a common fragmentation pathway for carboxylic acids, leading to a significant peak at m/z = 157.

Phenyl Cation (C₆H₅⁺): A characteristic peak at m/z = 77 corresponding to the phenyl cation is also highly probable.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur, though the specific geometry in the cyclic system may influence its favorability.

| m/z | Proposed Fragment Identity |

|---|---|

| 202 | [M]⁺˙ (Molecular Ion) |

| 185 | [M - OH]⁺ |

| 157 | [M - COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing molecules containing chromophores, which are typically conjugated π-electron systems.

The chromophore in this compound consists of the phenyl group, the cyclohexene double bond, and the carbonyl group of the carboxylic acid, all forming an extended conjugated system. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at a longer wavelength (a bathochromic shift) compared to its non-conjugated components. The primary absorption is expected to be an intense π → π* transition. While benzene (B151609) absorbs around 255 nm, and α,β-unsaturated acids absorb in the 210-225 nm range, the extended conjugation in this molecule is predicted to result in a maximum absorption wavelength (λₘₐₓ) in the 250-280 nm region. libretexts.org

X-Ray Crystallography for Solid-State Structure Determination (if available for derivatives)

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of the current scientific literature were conducted to identify X-ray crystallographic data for derivatives of this compound. These derivatives could include esters, amides, or other functional group modifications of the parent molecule.

Despite these extensive searches, no publicly available X-ray crystal structures for derivatives of this compound were found. The absence of such data in the scientific literature and structural databases indicates that, to date, the solid-state structures of these specific derivatives have not been determined or reported.

Consequently, a data table of crystallographic parameters cannot be provided. Should such data become available in the future, it would provide invaluable insight into the solid-state conformation, packing arrangements, and intermolecular interactions of these compounds.

V. Theoretical and Computational Studies on 2 Phenylcyclohex 1 Ene 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for elucidating the electronic characteristics of organic molecules. For 2-Phenylcyclohex-1-ene-1-carboxylic acid, such calculations would reveal fundamental properties that govern its reactivity and interactions.

Detailed studies on this specific molecule are not extensively available, but the general approach would involve:

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org

Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to determine the partial atomic charges on each atom. semanticscholar.orgnih.gov This information helps identify electrophilic and nucleophilic sites within the molecule. The carboxylic acid group and the π-system of the phenyl ring and the double bond would be regions of particular interest.

Molecular Electrostatic Potential (MEP): Generating MEP maps, which visualize the electrostatic potential on the electron density surface. These maps are invaluable for predicting how the molecule interacts with other chemical species, highlighting regions of positive potential (electron-poor, attractive to nucleophiles) and negative potential (electron-rich, attractive to electrophiles). semanticscholar.org

These analyses provide a foundational understanding of the molecule's electronic landscape, which is essential for predicting its behavior in chemical reactions.

Conformational Analysis and Energy Minima Determination

The flexibility of the cyclohexene (B86901) ring means that this compound can exist in multiple conformations. Determining the lowest energy (most stable) conformers is critical for understanding its properties.

A study on the kinetics of this molecule's reaction with diazodiphenylmethane (B31153) reported the use of semiempirical MNDO-PM3 energy calculations to obtain geometric data corresponding to its energy minima in a solvent environment. bg.ac.rsresearchgate.net This level of theory provides a basic assessment of the molecular geometry.

For a more rigorous analysis, methods similar to those used for analogous compounds like phenylcyclohexane (B48628) and 1-amino-2-phenylcyclohexanecarboxylic acid would be employed. nih.govresearchgate.net These studies typically use higher levels of theory, such as DFT (e.g., B3LYP functional) and Møller-Plesset perturbation theory (MP2), with various basis sets (e.g., 6-31+G(d,p)). nih.gov Such an analysis would involve:

Potential Energy Surface Scan: Systematically rotating the key dihedral angles (e.g., the bond connecting the phenyl ring to the cyclohexene ring and bonds within the cyclohexene ring) to map the potential energy surface.

Geometry Optimization: Identifying all stationary points (minima and transition states) on this surface. The resulting energy minima correspond to stable conformers of the molecule, such as different half-chair or boat-like forms of the cyclohexene ring.

Frequency Calculations: Confirming that the optimized geometries are true minima (having no imaginary frequencies) and calculating their relative Gibbs free energies to determine their populations at a given temperature.

| Compound | Computational Methods Reported | Key Findings | Reference |

|---|---|---|---|

| 1-Amino-2-phenylcyclohexanecarboxylic acid | DFT (B3LYP), MP2, HF with 6-31+G(d,p) basis set | Conformational preferences are strongly influenced by the orientation of the phenyl group, the cyclohexane (B81311) ring conformation, and solvent effects. | nih.gov |

| Phenylcyclohexane & 1-Methyl-1-phenylcyclohexane | HF, B3LYP, MP2, QCISD with various basis sets | Calculated relative energies of conformers, rotational profiles of the phenyl group, and thermodynamic properties (ΔH°, ΔS°, ΔG°). | researchgate.netresearchgate.net |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including the identification of short-lived intermediates and high-energy transition states.

An experimental kinetics study investigated the reaction of 2-phenylcyclohex-1-enylcarboxylic acid with diazodiphenylmethane. bg.ac.rsresearchgate.net The proposed mechanism involves a rate-determining proton transfer from the carboxylic acid to form a diphenylmethanediazonium carboxylate ion-pair intermediate. bg.ac.rs

A full computational elucidation of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (this compound and diazodiphenylmethane) and the final products.

Transition State Searching: Locating the transition state structure for the key proton transfer step. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the transition state by finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state connects the reactants to the desired intermediates or products.

Activation Energy Calculation: Determining the energy barrier (activation energy) of the reaction, which is the energy difference between the transition state and the reactants. This calculated value can then be compared with experimental kinetic data.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental spectra (like IR, Raman, and UV-Vis) to validate both the computational model and the experimental structural assignment.

While specific predicted spectra for this compound are not available in the reviewed literature, the standard methodologies are well-established. nih.govchemrxiv.org

Vibrational Spectroscopy: DFT calculations are widely used to compute harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule and can be correlated with experimental IR and Raman spectra. For example, the stretching frequency of the carboxylic acid C=O bond could be accurately predicted. chemrxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. scirp.org This would allow for the assignment of specific electronic transitions, such as π → π* transitions within the phenyl ring and the conjugated system.

Mass Spectrometry: While not a direct quantum calculation of a spectrum, high-throughput models can predict parameters relevant to mass spectrometry, such as the collision cross section (CCS). Predicted CCS values for various adducts of this compound are available from computational databases. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.10666 | 143.9 |

| [M+Na]⁺ | 225.08860 | 149.4 |

| [M-H]⁻ | 201.09210 | 148.8 |

| [M+NH₄]⁺ | 220.13320 | 161.8 |

| [M+K]⁺ | 241.06254 | 146.2 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions and dynamic processes in the condensed phase. No specific MD studies for this compound were found.

If such simulations were to be performed, they could investigate:

Solvation Effects: Simulating the molecule in a box of explicit solvent molecules (e.g., water) to study how the solvent organizes around the solute. This would provide insights into the hydrogen-bonding network between the carboxylic acid group and water molecules. nih.gov

Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations could be used to study the stability and dynamics of such dimers in different environments (gas phase or in a nonpolar solvent).

Interactions with Biomolecules: If the molecule has potential biological activity, MD simulations could be used in conjunction with molecular docking to study its binding mode and interaction dynamics within the active site of a target protein. nih.gov

Vi. Applications in Organic Synthesis and Materials Science

2-Phenylcyclohex-1-ene-1-carboxylic acid as a Versatile Synthetic Intermediate

The arrangement of functional groups in this compound provides multiple reactive sites that can be exploited for the construction of intricate molecular architectures. It serves as a key starting material or intermediate in the synthesis of various organic compounds. Organic building blocks, including carboxylic acids and benzene (B151609) compounds, are fundamental to these synthetic strategies.

Precursor in the Synthesis of Complex Organic Molecules

While direct applications of this compound are specific, its structural isomer, 2-phenylcyclohex-2-enecarboxylic acid, has been documented as a crucial intermediate in the development of soft anticholinergic drugs. This highlights the utility of the phenylcyclohexene carboxylic acid scaffold in medicinal chemistry. The synthesis of these complex molecules often involves a multi-step pathway where the foundational structure of the phenylcyclohexene carboxylic acid is modified to achieve the desired pharmacological activity. The general principle involves using such intermediates to build analogues of established drugs, like glycopyrrolate, aiming for improved therapeutic profiles.

Building Block for Fused Heterocyclic Systems

The presence of both a double bond and a carboxylic acid group in proximity allows this compound to be a potential precursor for synthesizing fused heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, and many are considered privileged structures due to their prevalence in pharmacologically active molecules. Cyclohexenone derivatives, which share structural similarities, are known to react with various reagents like hydrazine (B178648) hydrate (B1144303) and thiosemicarbazide (B42300) to form fused indazole and thiotriazole derivatives. This reactivity suggests that this compound could undergo similar annulation reactions, where the existing ring serves as the foundation for building new heterocyclic rings. Fused heterocycles are of significant interest in materials science and pharmaceutical chemistry due to their rigid, planar structures and unique electronic properties.

Derivatization for Ligand Design in Catalysis

The carboxylic acid group is a versatile handle for derivatization, enabling the transformation of this compound into sophisticated ligands for metal-catalyzed reactions.

Chiral Ligands for Asymmetric Catalysis

Chiral carboxylic acids are a significant class of ligands and catalysts in asymmetric synthesis. While this compound is achiral, it can be derivatized to introduce chirality. For instance, reactions involving the double bond or the carboxylic acid could be performed with chiral reagents or auxiliaries to create enantiomerically pure ligands. These chiral ligands can then coordinate with a metal center to form a catalyst capable of inducing stereoselectivity in chemical reactions. The development of chiral ligands is a major focus in chemistry, as they are essential for the enantioselective synthesis of pharmaceuticals and other fine chemicals.

Coordination Chemistry with Transition Metals

Carboxylic acids and their carboxylate anions are excellent ligands for transition metals. The oxygen atoms of the carboxylate group can coordinate to metal ions, forming stable complexes. The derivatization of this compound can lead to ligands that bind with various transition metals such as Nickel(II), Palladium(II), and Platinum(IV). The resulting coordination compounds can have diverse structures and applications, for instance, as catalysts or as building blocks for metal-organic frameworks (MOFs). The specific geometry and properties of these metal complexes depend on the nature of the metal ion, the ligand itself, and other ancillary ligands that may be present.

Role in Polymer Chemistry (e.g., as a monomer for specific polymers)

Carboxylic acids, particularly those containing unsaturation, are valuable monomers for the synthesis of polymers. Both the carboxylic acid group and the carbon-carbon double bond in this compound represent potential sites for polymerization.

The carboxylic acid function can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The properties of the resulting polymer, such as thermal stability and mechanical strength, would be influenced by the rigid and bulky phenylcyclohexene unit.

Alternatively, the double bond in the cyclohexene (B86901) ring can undergo addition polymerization. This process, typically initiated by free radicals, would lead to a polymer with a carbon-chain backbone and pendant phenylcarboxylic acid groups. The specific class of the compound as an aliphatic cyclic carboxylic acid monomer would influence the polymer's final characteristics.

Applications in Advanced Functional Materials (e.g., self-assembly, liquid crystals)

Extensive research has been conducted on the potential applications of various organic molecules in the field of advanced functional materials, particularly in areas such as molecular self-assembly and the development of liquid crystals. These fields leverage the inherent properties of molecules to form highly ordered structures and materials with tunable optical and electronic properties. Molecules containing rigid structural units like phenyl rings, flexible aliphatic components such as cyclohexyl groups, and functional moieties capable of forming strong intermolecular interactions, like carboxylic acids, are often investigated for these purposes.

However, a comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the application of This compound in the areas of self-assembly and liquid crystals. While the structural motifs present in this compound—a phenyl group, a cyclohexene ring, and a carboxylic acid functional group—are found in molecules known to exhibit such properties, there are currently no specific studies that have explored or reported on the self-assembling behavior or liquid crystalline phases of this compound itself.

The principles of molecular self-assembly are largely governed by non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and hydrophobic interactions. Aromatic carboxylic acids, for instance, are well-known building blocks in supramolecular chemistry due to the strong and directional hydrogen bonds that can form between carboxyl groups, leading to the formation of well-defined one-, two-, or three-dimensional architectures.

Similarly, the field of liquid crystals relies on molecules, often referred to as mesogens, that possess a degree of molecular anisotropy—typically a rigid, elongated shape. The combination of rigid (e.g., phenyl rings) and flexible (e.g., alkyl or cycloalkyl chains) segments within a molecule can lead to the formation of mesophases under specific temperature ranges.

Despite the theoretical potential for this compound to participate in such phenomena, the scientific community has yet to publish findings on its specific behavior in these contexts. Consequently, there are no detailed research findings or data tables to present regarding its applications in self-assembly or as a liquid crystal. Future research may yet explore the potential of this and related compounds in the development of novel functional materials.

Vii. Analytical Methodologies for 2 Phenylcyclohex 1 Ene 1 Carboxylic Acid and Its Derivatives

Chromatographic Separation Techniques for Purity Assessment

Chromatography is a cornerstone for the purity assessment of organic compounds, offering high-resolution separation of the main compound from its impurities, isomers, or degradation products. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly prominent, while Ion Chromatography (IC) and Capillary Electrophoresis (CE) offer alternative separation mechanisms. nih.gov

HPLC, particularly in the reversed-phase (RP) mode, is a highly effective method for analyzing aromatic carboxylic acids and their derivatives. nih.govmdpi.com For a compound like 2-Phenylcyclohex-1-ene-1-carboxylic acid, RP-HPLC allows for the separation based on hydrophobicity.

Detailed Research Findings: The separation of structurally similar compounds, such as isomers of phenyl-substituted propanoic acids, has been successfully achieved using reversed-phase HPLC. nih.govresearchgate.net Methods for analogous compounds like 2,6,6-Trimethylcyclohexene-1-carboxylic acid often employ a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier such as phosphoric or formic acid to suppress the ionization of the carboxyl group and achieve sharp, symmetrical peaks. sielc.com The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid and thus its retention on the column. ijcce.ac.ir Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer unique selectivity for separating various aromatic carboxylic acids. helixchrom.comsielc.com Detection is typically performed using a UV detector, leveraging the chromophore of the phenyl group.

Interactive Data Table: Representative HPLC Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., ODS), 150 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Eluent for separation; acid suppresses ionization. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Column Temp. | 30°C | Ensures reproducible retention times. ijcce.ac.ir |

| Detection | UV at ~220-230 nm | Wavelength for detecting the aromatic ring system. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile and polar, requiring a derivatization step to convert them into more volatile and less polar esters or silyl (B83357) derivatives prior to analysis. lmaleidykla.ltyoutube.com This process makes them "GC-amenable." sigmaaldrich.com

Detailed Research Findings: The analysis of cyclic and aromatic compounds by GC coupled with Mass Spectrometry (GC-MS) is a well-established method for both identification and purity assessment. nih.govresearchgate.net Derivatization is key; silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach that replaces the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltsigmaaldrich.com Alkylation to form esters is another viable strategy. research-solution.comcolostate.edu The choice of GC column is also critical, with non-polar or medium-polarity columns like those with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5) being commonly used for separating a wide range of derivatized organic compounds. oup.comnsf.gov

Interactive Data Table: Representative GC Parameters (after Derivatization)

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Silylation with BSTFA or Esterification | Increases volatility and thermal stability. lmaleidykla.lt |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | Standard non-polar column for general-purpose separation. |

| Carrier Gas | Helium at ~1.2 mL/min | Mobile phase for GC. nsf.gov |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min | Temperature gradient to separate compounds by boiling point. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information; FID is for general quantification. |

Ion chromatography is a subset of HPLC that is particularly well-suited for the separation of ionic compounds, including organic acids in their anionic form. thermofisher.com It often uses ion-exchange resins as the stationary phase and conductivity detection. oiv.intshimadzu.com This technique can be advantageous when dealing with complex sample matrices. alfa-chemistry.com

Capillary electrophoresis separates compounds based on their charge-to-size ratio in an electric field. wikipedia.org For aromatic acids, CE offers high separation efficiency and rapid analysis times. iaea.org The separation can be optimized by adjusting the pH of the background electrolyte, which controls the charge of the analyte, and by using additives to modify the electroosmotic flow. oup.comnih.gov

Detailed Research Findings: IC with suppressed conductivity is a preferred method for analyzing a wide variety of organic acids, as it offers high sensitivity and can minimize interferences from other sample components. thermofisher.com The choice of eluent, typically a carbonate-bicarbonate buffer, is crucial for achieving optimal separation. oiv.int CE has been demonstrated to be effective for separating various aromatic acids. iaea.org The technique's high resolving power can be an advantage over HPLC for complex mixtures, although it may have limitations in terms of concentration sensitivity unless coupled with specific detectors. nih.govtandfonline.com

Titrimetric Methods for Acid Quantification (Chemical Purity)

Acid-base titration is a classical and highly accurate method for determining the total acidity of a sample, which directly relates to the chemical purity of a carboxylic acid. researchgate.net This technique provides a determination of the equivalent weight of the acid. mit.edu

Detailed Research Findings: The procedure involves accurately weighing a sample of the carboxylic acid and dissolving it in a suitable solvent, often an alcohol-water mixture to ensure solubility. mnstate.edu A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is used as the titrant. The endpoint of the titration, where all the acid has been neutralized, can be determined using a colorimetric indicator (like phenolphthalein) or by monitoring the pH change with a pH meter (potentiometric titration). researchgate.netmit.edu The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample. ncsu.edu For accurate results, the titrant must be standardized against a primary standard like potassium acid phthalate. mit.edu

Spectrophotometric Methods for Purity and Concentration Assessment

UV-Visible spectrophotometry can be used to determine the concentration of this compound in solution, owing to the strong UV absorbance of the conjugated system formed by the phenyl group and the cyclohexene (B86901) double bond. ias.ac.in